molecular formula C18H15N3O4 B11129836 N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11129836
M. Wt: 337.3 g/mol
InChI Key: HZWSOOKXMRNXLO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinecarboxamide core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by its attachment to the phthalazinecarboxamide core through a series of condensation and cyclization reactions. Key reagents used in these steps include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodioxole moiety may enhance binding affinity and specificity, while the phthalazinecarboxamide core could contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific combination of the benzodioxole and phthalazinecarboxamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)16(20-21)17(22)19-9-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)

InChI Key

HZWSOOKXMRNXLO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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